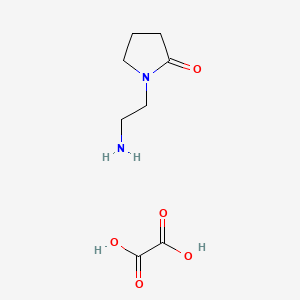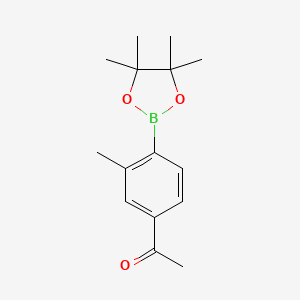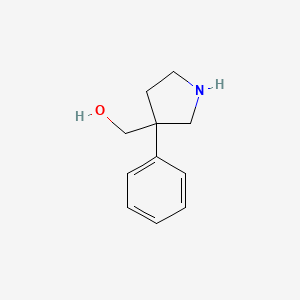
2-(Piperidin-4-yloxy)acetamide hydrochloride
Overview
Description
“2-(Piperidin-4-yloxy)acetamide hydrochloride” is a chemical compound with the molecular formula C7H15ClN2O2 . It is a derivative of piperidine, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .
Molecular Structure Analysis
The molecular structure of “this compound” includes a piperidine ring, an acetamide group, and a hydrochloride group . The InChI code for this compound is 1S/C7H14N2O2.ClH/c8-7(10)5-11-6-1-3-9-4-2-6;/h6,9H,1-5H2,(H2,8,10);1H .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” were not found in the available literature, piperidine derivatives are known to undergo a variety of intra- and intermolecular reactions .Scientific Research Applications
Chemical Composition and Pharmaceutical Use
2-(Piperidin-4-yloxy)acetamide hydrochloride is a compound used in pharmaceutical compositions. One variant, N-{2- [((2S)-3-{[1-(4- chlorobenzyl) piperidin-4-yl] amino} -2-hydroxy-2-methylpropyl) oxy] -4- hydroxyphenyl} acetamide benzoate, is notable for its use in therapeutic applications, emphasizing the compound's significance in pharmaceutical research (ジュリアン・ジョヴァンニーニ & ボー−イェラン・ヨセフソン, 2005).
Derivative Synthesis and Applications
2-(Piperidin-1-yl) acetamide is used as a starting material for synthesizing various derivatives with potential applications. For instance, its reaction with aromatic aldehydes leads to novel arylidene derivatives, showcasing its versatility in chemical synthesis and the potential for creating new compounds with varied applications (Ali Khalil et al., 2017).
Role in Drug Discovery
This compound has been identified as a potent inhibitor in drug development, specifically in the context of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT) inhibitors. Its molecular design, which includes a piperazine unit, enhances its solubility and oral absorption, making it a candidate for treating diseases involving ACAT-1 overexpression (K. Shibuya et al., 2018).
Structural and Redox Properties
The structural analysis of related derivatives, like 2-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)acetamide, reveals insights into their conformation and redox characteristics. This information is crucial for understanding how these compounds behave in different states, which is significant for their potential applications in various fields, including medicinal chemistry (V. Sen' et al., 2014).
Antibacterial Potentials
Some acetamide derivatives bearing piperidine have been explored for their antibacterial potentials. This research highlights the compound's significance in developing new antibacterial agents, particularly against Gram-negative bacterial strains (Kashif Iqbal et al., 2017).
Safety and Hazards
The safety information available indicates that “2-(Piperidin-4-yloxy)acetamide hydrochloride” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-(Piperidin-4-yloxy)acetamide hydrochloride”, is an important task of modern organic chemistry . Future research may focus on the discovery and biological evaluation of potential drugs containing piperidine moiety .
Mechanism of Action
Target of Action
The primary target of 2-(Piperidin-4-yloxy)acetamide hydrochloride is the soluble epoxide hydrolase (sEH) enzyme . This enzyme plays a crucial role in the metabolism of epoxyeicosatrienoic acids (EETs), which are potent endogenous anti-inflammatory mediators .
Mode of Action
This compound acts as a potent inhibitor of sEH . By inhibiting sEH, the compound prevents the conversion of EETs into less biologically active dihydroxyeicosatrienoic acids . This results in the stabilization of endogenous EETs, enhancing their anti-inflammatory effects .
Biochemical Pathways
The inhibition of sEH by this compound affects the metabolic pathway of EETs . Normally, EETs are metabolized by sEH into dihydroxyeicosatrienoic acids . By inhibiting sEH, the compound prevents this metabolism, leading to an increase in the levels of EETs . This can result in enhanced anti-inflammatory effects, as EETs are potent anti-inflammatory mediators .
Result of Action
The inhibition of sEH by this compound leads to an increase in the levels of EETs . This can result in enhanced anti-inflammatory effects, as EETs are potent anti-inflammatory mediators . Therefore, the compound could potentially be used as a therapy for the treatment of pain and inflammatory diseases .
Biochemical Analysis
Biochemical Properties
2-(Piperidin-4-yloxy)acetamide hydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are endogenous anti-inflammatory mediators . By inhibiting sEH, this compound stabilizes EETs, thereby exerting anti-inflammatory effects. The compound interacts with the active site of sEH, forming a stable complex that prevents the enzyme from metabolizing EETs .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways by stabilizing EETs, which are involved in the regulation of inflammation and vascular function . The compound also impacts gene expression by modulating the activity of transcription factors that respond to EET levels. Additionally, this compound can alter cellular metabolism by affecting the balance of metabolites involved in inflammatory responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of soluble epoxide hydrolase. This binding inhibits the enzyme’s activity, preventing the conversion of EETs to less active dihydroxyeicosatrienoic acids . The inhibition of sEH leads to increased levels of EETs, which exert anti-inflammatory effects by modulating signaling pathways and gene expression . The compound’s structure allows it to fit precisely into the enzyme’s active site, forming a stable complex that blocks enzymatic activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on sEH for several weeks, but gradual degradation can lead to reduced efficacy . In vitro studies have demonstrated that the compound’s stability is influenced by factors such as temperature and pH .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, the compound effectively inhibits sEH and stabilizes EET levels, leading to anti-inflammatory effects . At higher doses, the compound can exhibit toxic effects, including adverse impacts on liver and kidney function . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a limit to its therapeutic potential .
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of EETs. The compound interacts with soluble epoxide hydrolase, inhibiting its activity and preventing the conversion of EETs to dihydroxyeicosatrienoic acids . This inhibition leads to increased levels of EETs, which play a role in modulating inflammatory responses and vascular function . The compound’s effects on metabolic flux and metabolite levels are primarily related to its impact on the sEH pathway .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . The compound’s distribution is influenced by its solubility and affinity for cellular membranes . Studies have shown that the compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its inhibitory effects on sEH . The localization of the compound within these tissues is critical for its therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with soluble epoxide hydrolase . The compound’s activity is influenced by its ability to reach the enzyme’s active site within the cytoplasm . Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments . The precise localization of the compound is essential for its inhibitory effects on sEH and subsequent stabilization of EETs .
Properties
IUPAC Name |
2-piperidin-4-yloxyacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2.ClH/c8-7(10)5-11-6-1-3-9-4-2-6;/h6,9H,1-5H2,(H2,8,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBXYIDTANDOKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354949-81-7 | |
| Record name | 2-(piperidin-4-yloxy)acetamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-chloro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one](/img/structure/B1374390.png)


![Benzyl 2,4-dioxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1374393.png)
![3-(Tert-butyl)-1-iodoimidazo[1,5-a]pyrazin-8-amine](/img/structure/B1374394.png)





![1H-Pyrazolo[4,3-C]pyridine-7-carboxylic acid](/img/structure/B1374404.png)


